N'-hydroxyquinoline-2-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

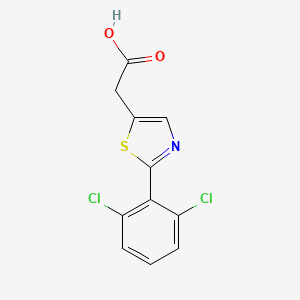

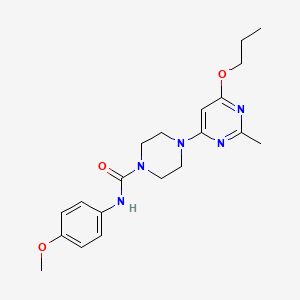

“N’-hydroxyquinoline-2-carboximidamide” is a chemical compound with the formula C10H9N3O and a molecular weight of 187.2 .

Molecular Structure Analysis

The InChI code for “N’-hydroxyquinoline-2-carboximidamide” is 1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,10H,11H2 . This indicates that the molecule consists of a quinoline ring with a hydroxy group at the 2-position and a carboximidamide group attached to the nitrogen atom .科学的研究の応用

Broad Spectrum 2-Oxoglutarate Oxygenase Inhibition : A study by Hopkinson et al. (2013) in "Chemical science" revealed that 5-carboxy-8-hydroxyquinoline (a related compound) is a broad spectrum 2-oxoglutarate oxygenase inhibitor. It demonstrated inhibitory activities against transcription factor hydroxylases, histone demethylase subfamilies, nucleic acid demethylases, and γ-butyrobetaine hydroxylase, showing potential for therapeutic applications in human diseases (Hopkinson et al., 2013).

Potential as HIV-1 Integrase Inhibitors : Research by Suchaud et al. (2014) in the "Journal of medicinal chemistry" investigated 2-hydroxyisoquinoline-1,3(2H,4H)-diones as HIV-1 integrase inhibitors. The study highlighted the potential of these compounds, with electron-withdrawing functional groups improving antiviral activity (Suchaud et al., 2014).

Alzheimer's Disease Treatment : A study by Kenche et al. (2013) in "Inorganic chemistry" examined 8-hydroxyquinolines as potential treatments for Alzheimer's disease. The research focused on the therapeutic PBT2 and its metal chaperone activity in disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and reversing the Alzheimer's phenotype in animal models (Kenche et al., 2013).

Use in Metallosupramolecular Chemistry : Albrecht et al. (2008) in "Coordination Chemistry Reviews" highlighted the applications of 8-hydroxyquinoline in coordination chemistry. This compound has been used to develop new supramolecular sensors, emitting devices, and self-assembled aggregates, demonstrating its versatility in synthetic coordination chemistry (Albrecht et al., 2008).

Anticancer Agent Properties : The anticancer properties of 8-hydroxyquinoline derivatives, including their potential as more potent agents than existing treatments, were explored by Jiang et al. (2011) in "Cancer letters". This study compared the cytotoxicity of clioquinol with six analogues, finding 8-hydroxy-5-nitroquinoline to be the most toxic and effective against human cancer cell lines (Jiang et al., 2011).

将来の方向性

The future research directions for “N’-hydroxyquinoline-2-carboximidamide” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, “N’-hydroxyquinoline-2-carboximidamide” could potentially be used in the development of new drugs against numerous diseases, including cancer .

作用機序

- N’-hydroxyquinoline-2-carboximidamide (let’s call it NHQC) primarily targets specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on its exact targets. However, quinoline derivatives, including 8-hydroxyquinoline, have been studied extensively for their interactions with various biological targets .

Target of Action

特性

IUPAC Name |

N'-hydroxyquinoline-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQWPCQMOAQNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxyquinoline-2-carboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2988207.png)

![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2988209.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2988224.png)